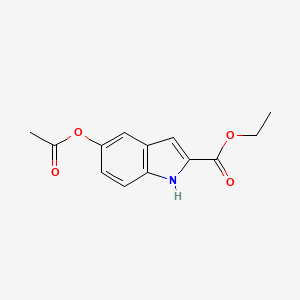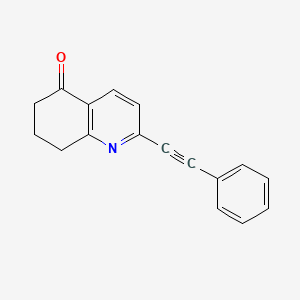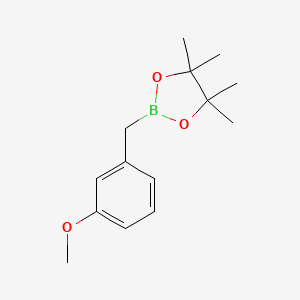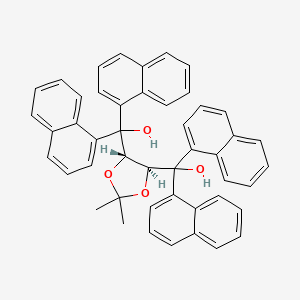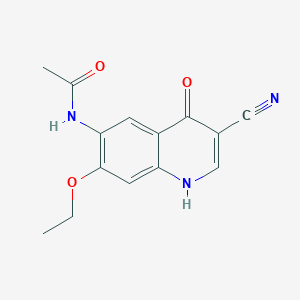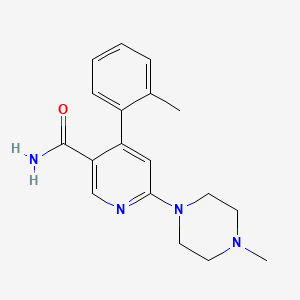
1-(4-甲氧基苯氧基)-2-丙醇
描述
1-(4-Methoxyphenoxy)-2-propanol is an organic compound with the molecular formula C₁₂H₁₄O₃. It is characterized by a phenolic ether structure, where a methoxy group is attached to the para position of a phenyl ring, which is further connected to a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
1-(4-Methoxyphenoxy)-2-propanol has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
Target of Action
It is known that similar compounds interact with peroxisome proliferator-activated receptors (ppars), particularly ppar-α . PPAR-α is a transcription factor that controls hepatic lipid flux and improves plasma lipid profiles .
Mode of Action
It is suggested that it might involve electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that ppar-α modulators, like this compound, can regulate the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism .
Pharmacokinetics
Pemafibrate is orally administered and its dosage can be adjusted according to age and symptoms .
Result of Action
It is suggested that the compound might prevent the formation of long oxygen−monomer copolymer chains, therefore reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .
Action Environment
It is known that the presence of oxygen plays a crucial role in the inhibiting action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenoxy)-2-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin followed by a nucleophilic substitution reaction with propanol. The reaction conditions typically require a strong base, such as sodium hydroxide, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxyphenoxy)-2-propanol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product.
化学反应分析
1-(4-Methoxyphenoxy)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-methoxyphenoxy)propanal using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to 1-(4-methoxyphenoxy)propane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides and strong bases
Major Products Formed:
Oxidation: 1-(4-methoxyphenoxy)propanal
Reduction: 1-(4-methoxyphenoxy)propane
Substitution: Ethers and esters
相似化合物的比较
1-(4-Methoxyphenyl)ethanol
1-(4-Methoxyphenoxy)propane
p-Methoxyphenyl phenyl ether
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJZESAMSRBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444306 | |
| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-54-9 | |
| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


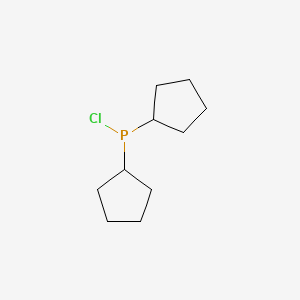

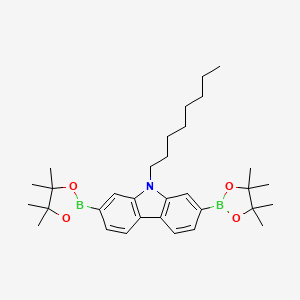


![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
